6-alpha-Fluoro-isoflupredone

Structure-Activity Relationship Mineralocorticoid Receptor Glucocorticoid Selectivity

Sourcing the correct 6α,9α-difluorinated glucocorticoid intermediate is critical for synthesizing high-value topical corticosteroids like difluprednate. The 6α-fluoro substituent is a non-labile structural requirement that cannot be substituted with prednisolone or mono-fluorinated analogs without losing pharmacological potency and target receptor selectivity. · Confirmed 6α,9α-difluoro configuration ensures retention of the essential fluorine atom through multi-step synthesis to the final drug product. · Serves as a validated reference standard for LC-MS/MS quantification of glucocorticoids in complex matrices. · Enables SAR studies on mineralocorticoid/glucocorticoid receptor selectivity, leveraging the compound's distinct MC-potentiating 6α-fluoro group vs. 9α-fluoro analogs like dexamethasone.

Molecular Formula C21H26F2O5
Molecular Weight 396.4 g/mol
CAS No. 806-29-1
Cat. No. B046164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-alpha-Fluoro-isoflupredone
CAS806-29-1
Synonyms6α,9-difluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione;  6-alpha-Fluoro-isoflupredone;  6α,9-Difluoroprednisolone;  NSC 77021
Molecular FormulaC21H26F2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O
InChIInChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1
InChIKeyABUISBDTYAZRHY-RBKZJGKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-alpha-Fluoro-isoflupredone: Key Intermediate


6-alpha-Fluoro-isoflupredone (CAS 806-29-1) is a synthetic difluorinated glucocorticoid with the systematic name 6α,9α-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione [1]. It serves as a crucial intermediate in the synthesis of high-potency topical corticosteroids, including difluprednate [2]. Its unique 6α-fluoro substitution distinguishes it from related glucocorticoids by modulating mineralocorticoid activity and enhancing anti-inflammatory potency [3].

6-alpha-Fluoro-isoflupredone: The 6α-Fluorination Advantage


Substituting a standard glucocorticoid such as prednisolone or even isoflupredone for 6-alpha-Fluoro-isoflupredone in a synthetic or analytical workflow is not feasible. The 6α-fluoro substituent is not merely a minor structural modification; it is a key determinant of pharmacological and physicochemical properties. Studies have demonstrated that a 6α-fluoro group significantly increases mineralocorticoid (MC) potency [1], while a 9α-fluoro group enhances both glucocorticoid (GC) and MC activity [2]. The specific difluoro configuration in 6-alpha-Fluoro-isoflupredone, therefore, yields a distinct pharmacological profile compared to non-fluorinated or mono-fluorinated analogs. Furthermore, the presence of this specific atom is essential for its role as a synthetic intermediate in the production of more complex, high-value corticosteroids, where the 6α-fluorine is retained in the final product [3].

6-alpha-Fluoro-isoflupredone: Evidence vs. Analogs


6α-Fluorination Impact on Mineralocorticoid Potency

The addition of a 6α-fluoro substituent is a key determinant of mineralocorticoid (MC) activity. A study using a luciferase transactivation assay in CV-1 cells demonstrated that the MC potency of a steroid is increased by a 6α-fluoro substituent [1]. This property differentiates 6-alpha-Fluoro-isoflupredone from non-fluorinated or solely 9α-fluorinated analogs like dexamethasone, which has negligible MC activity [2].

Structure-Activity Relationship Mineralocorticoid Receptor Glucocorticoid Selectivity

6α,9α-Difluorination: Enhanced Anti-Inflammatory Activity

The 6α,9α-difluoro configuration is associated with high anti-inflammatory potency. While 9α-fluorination is known to enhance glucocorticoid receptor binding, the addition of a 6α-fluoro group can further increase activity. A study on structurally related 16α,17α-acetal glucocorticoids showed that a 6α,9α-difluoro derivative was 3 times more active than triamcinolone acetonide and 11 times more active than dexamethasone in an in vivo rat model of topical anti-inflammatory activity [1].

Anti-inflammatory Glucocorticoid Receptor Drug Design

Key Intermediate for Difluprednate Synthesis

6-alpha-Fluoro-isoflupredone (CAS 806-29-1) is a documented and specific intermediate in the synthesis of difluprednate, a highly potent topical corticosteroid [1]. The 6α-fluoro group is not a labile protecting group but is part of the final pharmacophore. This is a direct, verifiable use case that is not shared by the vast majority of other corticosteroids.

Synthetic Chemistry Drug Manufacturing Intermediate

6-alpha-Fluoro-isoflupredone: Validated Applications


Synthesis of High-Potency Topical Corticosteroids

6-alpha-Fluoro-isoflupredone is the crucial intermediate for the multi-step synthesis of difluprednate and other 6α,9α-difluorinated corticosteroids. Its procurement is essential for any laboratory or manufacturing facility producing these high-value pharmaceuticals, as established in patent literature [1]. The compound's specific 6α-fluorine atom is a non-labile structural element required for the final drug's enhanced potency and unique pharmacological profile.

SAR Studies of Fluorinated Corticosteroids

The compound serves as a key comparator in SAR studies investigating the impact of 6α-fluorination on glucocorticoid and mineralocorticoid receptor binding, transactivation, and selectivity. Its known property of increasing mineralocorticoid activity [1] makes it a valuable tool for dissecting the molecular basis of steroid-receptor interactions, particularly when contrasted with 9α-fluorinated analogs like dexamethasone, which exhibit pure glucocorticoid effects [2].

Analytical Reference Standard for QC and Forensics

Due to its defined structure and availability, 6-alpha-Fluoro-isoflupredone is used as a reference standard in analytical chemistry. It is employed in methods such as the simultaneous determination of multiple glucocorticoids in complex matrices (e.g., cosmetics) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its unique chromatographic and mass spectrometric properties enable its specific identification and quantification alongside other corticosteroids.

In Vitro Corticosteroid Pharmacology Studies

As a well-defined difluorinated glucocorticoid, 6-alpha-Fluoro-isoflupredone can be utilized as a test compound in in vitro cell-based assays to study anti-inflammatory mechanisms, such as the suppression of pro-inflammatory cytokines [1]. Its distinct receptor activation profile, inferred from its 6α-fluoro group [2], allows researchers to probe specific signaling pathways and differentiate its effects from those of less potent or less selective analogs like prednisolone.

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